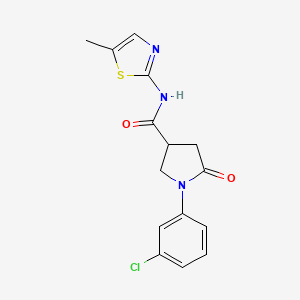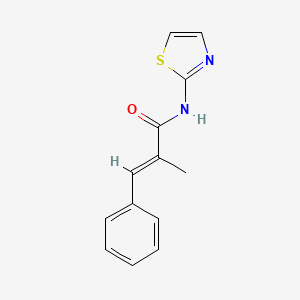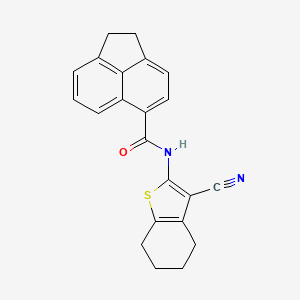
1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCT-018, is a synthetic compound that has been the focus of numerous scientific studies due to its potential therapeutic applications. CCT-018 belongs to the class of compounds known as pyrrolidinecarboxamides, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
科学研究应用
1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been the focus of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include:
1. Antitumor activity: this compound has been shown to possess antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has been suggested that this compound exerts its antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
2. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity in various animal models of inflammation. It has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Analgesic activity: this compound has been shown to possess analgesic activity in various animal models of pain. It has been suggested that this compound exerts its analgesic effects by inhibiting the transmission of pain signals in the central nervous system.
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the cell. For example, this compound has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Inhibition of angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
3. Inhibition of inflammation: this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a synthetic compound, which allows for precise control of the chemical structure and purity of the compound. This is important for ensuring the reproducibility of experiments and minimizing the effects of impurities on the results. However, one of the limitations of using this compound in lab experiments is that it has not been extensively tested in vivo, which limits our understanding of its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. Some of these directions include:
1. Further characterization of the mechanism of action of this compound: Although the exact mechanism of action of this compound is not fully understood, it is clear that it modulates various signaling pathways in the cell. Further research is needed to elucidate the specific targets of this compound and the downstream effects of its modulation.
2. In vivo testing of this compound: Although this compound has shown promising results in vitro, it has not been extensively tested in vivo. Further research is needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo and to evaluate its safety and efficacy in animal models.
3. Development of this compound derivatives: The synthesis of this compound derivatives with improved pharmacokinetics and pharmacodynamics could lead to the development of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been the focus of numerous scientific studies due to its potential therapeutic applications. This compound possesses a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Although the exact mechanism of action of this compound is not fully understood, it is clear that it modulates various signaling pathways in the cell. Future research on this compound should focus on further characterization of its mechanism of action, in vivo testing, and development of derivatives with improved pharmacokinetics and pharmacodynamics.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-5-13(20)19(8-10)12-4-2-3-11(16)6-12/h2-4,6-7,10H,5,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMIEFNWZNCHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[4-(dimethylamino)benzylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4744495.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4744503.png)
![N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4744507.png)

![N-(3-methoxyphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4744515.png)
![7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4744522.png)

amine hydrochloride](/img/structure/B4744533.png)

![methyl 3-chloro-6-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4744543.png)
![methyl ({2-methyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate](/img/structure/B4744554.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4744584.png)
![6,8-dimethyl-2-(4-morpholinyl)-4-phenylpyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4744589.png)

